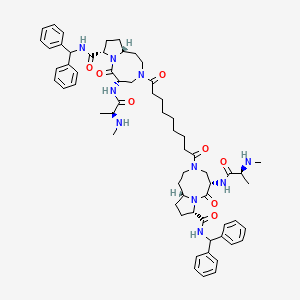
Epifadin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epifadin is a novel antibiotic substance discovered in the human nose. It is produced by specific strains of the bacterial species Staphylococcus epidermidis, which occur on the mucous membrane of the inside wall of the nose. This compound constitutes a new, previously unknown class of antimicrobial compounds that kills microorganisms and could be used as a lead structure for the development of novel antibiotics .
准备方法
Epifadin is naturally produced by specific strains of Staphylococcus epidermidis. These strains can be isolated from the mucous membrane of the inside wall of the nose and the surface of the skin . The chemical structure of this compound is extremely unstable, and the substance is only active for a very few hours, so it has a mainly local effect . Currently, there are no synthetic routes or industrial production methods for this compound, as it is primarily obtained through natural isolation from the bacteria.
化学反应分析
科学研究应用
Epifadin has significant potential in scientific research, particularly in the development of novel antibiotics. It has been shown to be effective against a range of bacteria, including those from other habitats such as the intestine and certain fungi . This compound is especially effective against the potential pathogens Staphylococcus aureus, a hospital-acquired infection which is particularly dangerous in antibiotic-resistant form (MRSA) . More research is needed to discover whether this compound or its derivatives can be used for therapy, such as colonizing this compound-producing Staphylococcus epidermidis in the nasal mucosa and other places on our skin to suppress the growth of pathogens .
作用机制
Epifadin exerts its effects by damaging the cell membrane of hostile bacterial cells, thereby killing the pathogen Staphylococcus aureus . The biosynthetic operon of this compound encompasses a hybrid non-ribosomal peptide synthase (NRPS)–polyketide synthase (PKS) gene cluster encoded on a plasmid . This hybrid architecture causes its amphiphilic and charged character and intrinsic reactivity .
相似化合物的比较
Epifadin is unique in its class of antimicrobial compounds. A similar compound discovered by the same research group is Lugdunin, which also has a unique structure and antimicrobial properties . Both this compound and Lugdunin are produced by strains of Staphylococcus epidermidis and have shown effectiveness against Staphylococcus aureus . this compound’s chemical structure is extremely unstable, limiting its activity to a few hours, whereas Lugdunin has a more stable structure .
属性
分子式 |
C51H63N7O12 |
|---|---|
分子量 |
966.1 g/mol |
IUPAC 名称 |
(3S)-4-[[(2R)-4-amino-1-[[(2E,4E,6E,8E,17E)-19-[5-(carboxymethyl)-2,4-dioxopyrrolidin-3-yl]-19-oxononadeca-2,4,6,8,17-pentaen-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H63N7O12/c1-33(22-16-12-10-8-6-4-2-3-5-7-9-11-13-21-27-41(59)45-46(65)37(31-43(61)62)55-51(45)70)54-48(67)39(30-42(53)60)57-50(69)40(32-44(63)64)58-49(68)38(29-35-25-19-15-20-26-35)56-47(66)36(52)28-34-23-17-14-18-24-34/h4,6,8,10,12,14-27,36-40,45H,2-3,5,7,9,11,13,28-32,52H2,1H3,(H2,53,60)(H,54,67)(H,55,70)(H,56,66)(H,57,69)(H,58,68)(H,61,62)(H,63,64)/b6-4+,10-8+,16-12+,27-21+,33-22+/t36-,37?,38+,39+,40-,45?/m0/s1 |
InChI 键 |
UOZUXOSTOXOUIQ-BHQUSESZSA-N |
手性 SMILES |
C/C(=C\C=C\C=C\C=C\CCCCCCC/C=C/C(=O)C1C(=O)C(NC1=O)CC(=O)O)/NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N |
规范 SMILES |
CC(=CC=CC=CC=CCCCCCCCC=CC(=O)C1C(=O)C(NC1=O)CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)


![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)


![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)
![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)


![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)

